molecular formula C20H17N3S B2877548 (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 373613-57-1

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2877548
CAS No.: 373613-57-1
M. Wt: 331.44
InChI Key: BGZXBPBDSGBUPF-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a thiazole ring, a phenyl group, and an acrylonitrile moiety, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acrylonitrile Addition: The final step involves the Knoevenagel condensation reaction between the thiazole derivative and acrylonitrile in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and phenyl groups can engage in π-π interactions, while the acrylonitrile moiety can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-methylthiazol-2-yl)acrylonitrile
  • (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-ethylthiazol-2-yl)acrylonitrile
  • (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)propionitrile

Uniqueness

The uniqueness of (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile lies in its specific substitution pattern and the presence of the acrylonitrile group. This combination of functional groups provides distinct reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(Z)-3-(2,3-dimethylanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3S/c1-14-7-6-10-18(15(14)2)22-12-17(11-21)20-23-19(13-24-20)16-8-4-3-5-9-16/h3-10,12-13,22H,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZXBPBDSGBUPF-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.